molecular formula C31H44N4O5 B160130 Pandamine CAS No. 10233-81-5

Pandamine

Cat. No. B160130
CAS RN: 10233-81-5
M. Wt: 552.7 g/mol
InChI Key: STKZKAJIJHJDCQ-CVCFRWPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pandamine is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. It is a chemical compound that is synthesized in the laboratory using various methods. Pandamine has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

  • PANDA A Pipeline Toolbox for Analyzing Brain Diffusion Images

    : This study discusses a MATLAB toolbox called “Pipeline for Analyzing braiN Diffusion imAges” (PANDA) designed for automated processing of brain diffusion images. PANDA utilizes processing modules from various established packages and can process multiple datasets in parallel, significantly reducing time costs for large datasets. It also features a user-friendly interface (Cui et al., 2013).

  • PANDA Symposiums : Several papers discuss the Pediatric Anesthesia and NeuroDevelopment Assessment (PANDA) symposiums, focusing on anesthetic neurotoxicity in children and related research in this area (Miller et al., 2012); (Monteleone et al., 2019).

  • PANDA System in Biomedical Research : A study on the development of a system called pressure-assisted network for droplet accumulation (PANDA) for the formation of uniform 3D microtissues. This system facilitates the creation of tissue-mimicking models in various biomedical research applications (Cho et al., 2020).

  • Conservation Biology Studies on Pandas : Research focusing on the conservation of the giant panda (Ailuropoda melanoleuca), including telemetry studies and the investigation of the panda's evolutionary history, endangered mechanism, and adaptive evolution. These studies provide valuable insights into conservation biology (Wang et al., 2021); (Wei, 2018).

  • PANDA in GNSS Data Processing : A study on PANDA (Positioning And Navigation Data Analyst) software, which is a significant tool in GNSS (Global Navigation Satellite System) data processing. It is used for various applications, including orbit determination and real-time GPS satellite orbit and clock determination (Shi et al., 2008).

  • PANDA Experiment in Particle Physics : The PANDA (antiProton ANnihilation at DArmstadt) experiment, a major project at the FAIR facility in Germany, aims to study interactions between antiprotons and protons or nuclei, contributing to the understanding of the strong interaction and hadron structure (Destefanis, 2013).

properties

CAS RN

10233-81-5

Product Name

Pandamine

Molecular Formula

C31H44N4O5

Molecular Weight

552.7 g/mol

IUPAC Name

(2S,3S)-N-[(3S,4S,7S)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

InChI

InChI=1S/C31H44N4O5/c1-7-20(4)27(35(5)6)31(39)34-26-28(19(2)3)40-23-15-13-22(14-16-23)25(36)18-32-29(37)24(33-30(26)38)17-21-11-9-8-10-12-21/h8-16,19-20,24-28,36H,7,17-18H2,1-6H3,(H,32,37)(H,33,38)(H,34,39)/t20-,24-,25?,26-,27-,28-/m0/s1

InChI Key

STKZKAJIJHJDCQ-CVCFRWPJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1[C@@H](OC2=CC=C(C=C2)C(CNC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C

SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C(CNC(=O)C(NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C(CNC(=O)C(NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C

synonyms

2-(Dimethylamino)-N-[11-hydroxy-3-isopropyl-5,8-dioxo-7-benzyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14(1),15-trien-4-yl]-3-methylpentanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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